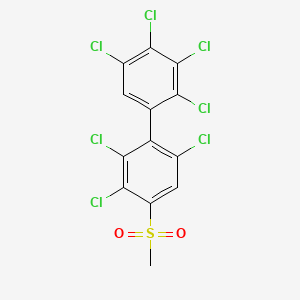

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl

Descripción general

Descripción

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is a complex organochlorine compound belonging to the polychlorinated biphenyls (PCBs) family. This compound is characterized by its multiple chlorine atoms and a methylsulfonyl group attached to the biphenyl structure. Due to its unique chemical properties, it has been the subject of various scientific studies and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl typically involves the chlorination of biphenyls under controlled conditions. The process requires the use of chlorine gas and a catalyst, often a metal halide, to facilitate the substitution reactions. The reaction is conducted at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of temperature and pressure. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the desired product with high purity. Safety measures are strictly followed due to the toxic nature of the compound and its intermediates.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or neutral media.

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as halides or alkoxides, often in the presence of a base.

Major Products Formed:

Oxidation: The major products include sulfonyl chlorides and sulfonic acids.

Reduction: The primary products are reduced forms of the compound, such as biphenyl derivatives.

Substitution: Substitution reactions yield various chlorinated biphenyl derivatives.

Aplicaciones Científicas De Investigación

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl has found applications in several scientific fields:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying the effects of chlorination on biphenyl structures.

Biology: The compound is utilized in toxicological studies to understand the impact of PCBs on biological systems.

Medicine: Research has explored its potential as a biomarker for environmental exposure to PCBs.

Industry: It serves as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.

Mecanismo De Acción

The mechanism by which 4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl exerts its effects involves its interaction with cellular components. The compound can bind to specific receptors and enzymes, leading to alterations in cellular processes. The molecular targets include nuclear receptors and cytochrome P450 enzymes, which play a role in the metabolism and detoxification of xenobiotics.

Comparación Con Compuestos Similares

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl is compared to other similar compounds, such as 2,2',3,3',4,5',6-heptachlorobiphenyl and 4-hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl. While these compounds share structural similarities, the presence of the methylsulfonyl group in this compound imparts unique chemical and biological properties. This group enhances the compound's stability and resistance to biodegradation, making it a valuable tool in environmental studies.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and properties make it an important subject of study for understanding the effects of chlorinated biphenyls on various systems. Continued research into this compound will contribute to advancements in environmental science, toxicology, and analytical chemistry.

Actividad Biológica

4-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl (CAS Number: 153310-30-6) is a chlorinated biphenyl compound that belongs to a larger group known as polychlorinated biphenyls (PCBs). These compounds have garnered significant attention due to their environmental persistence and potential toxic effects on human health and ecosystems. This article reviews the biological activity of this compound, focusing on its toxicity, metabolism, and ecological impact.

The molecular structure of this compound is characterized by the presence of seven chlorine atoms and a methylsulfonyl group. Its chemical formula is , with a molecular weight of approximately 473.41 g/mol. The compound has a melting point of -107.3 °C and a boiling point of 99.2 °C .

Acute Toxicity

This compound exhibits several hazardous properties:

- Highly Flammable : Classified as flammable liquid (Category 2).

- Toxic to Aquatic Life : Very toxic to aquatic organisms (H400).

- Irritation : Causes severe eye irritation and skin irritation (Categories 2A and 2 respectively).

- Aspiration Hazard : Can be fatal if ingested and enters the airways (Aspiration hazard, Category 1) .

Chronic Toxicity

Long-term exposure to PCBs has been associated with various health issues, including endocrine disruption, reproductive toxicity, and carcinogenic effects. The International Agency for Research on Cancer (IARC) classifies certain PCBs as possibly carcinogenic to humans (Group 2B) based on sufficient evidence in animals for the carcinogenicity of PCBs .

The metabolism of chlorinated biphenyls like this compound primarily occurs through cytochrome P450 enzymes. Studies have shown that these compounds are metabolized in a congener-specific manner by CYP enzymes such as CYP1A1 and CYP1B1 . The metabolic pathways can lead to the formation of hydroxylated metabolites that may exhibit different biological activities compared to the parent compound.

Ecotoxicological Impact

The ecological impact of this compound is significant due to its persistence in the environment and bioaccumulation potential. It poses risks to aquatic life through direct toxicity and has been implicated in the disruption of aquatic ecosystems.

Case Studies

Several studies have investigated the effects of PCBs on wildlife and human health:

- Case Study 1 : A study on fish populations exposed to PCB-contaminated waters showed reduced reproductive success and increased mortality rates among larvae .

- Case Study 2 : Research conducted on occupational exposure among workers handling PCBs indicated elevated levels of liver enzymes associated with hepatic damage and increased risk for certain cancers .

Propiedades

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,6-trichloro-4-methylsulfonylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-5(14)8(12(19)11(7)18)4-2-6(15)10(17)13(20)9(4)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZOVCIQOYJYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5Cl7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165309 | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153310-30-6 | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153310306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylsulfonyl-PCB 174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.